N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a nitro group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the nitro and ethoxy groups via nitration and etherification reactions, respectively. The final step often involves the coupling of the benzoxazole derivative with an appropriate benzamide precursor under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, scale-up processes would need to address issues such as reaction kinetics, heat transfer, and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The presence of the benzoxazole ring and nitro group could play a key role in these interactions by providing sites for hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide
- N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-N’-(3,4,5-trimethoxybenzoyl)thiourea
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is unique due to the specific combination of functional groups it contains. The presence of both the ethoxy and nitro groups, along with the benzoxazole ring, provides a distinct set of chemical properties and potential reactivity that differentiates it from similar compounds.
Properties
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-4-31-21-9-8-16(13-20(21)27(29)30)23(28)25-18-7-5-6-17(12-18)24-26-19-11-14(2)10-15(3)22(19)32-24/h5-13H,4H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUMZSYMDCOWND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.